
2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18ClFN4O and its molecular weight is 324.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClFN7 with a molecular weight of approximately 417.9 g/mol. The structure includes a chloro-fluorophenyl moiety, a triazole ring, and an acetamide functional group, which contribute to its biological activity.
Antifungal Activity
Research indicates that compounds similar to this derivative exhibit significant antifungal properties. For instance, studies on fluconazole analogs have shown that modifications in the phenyl ring can enhance activity against fungi such as Candida albicans and Aspergillus fumigatus. The presence of the triazole moiety is critical for inhibiting fungal cytochrome P450 enzymes, which are vital for ergosterol biosynthesis in fungal cell membranes .
Antiparasitic Effects
The triazole derivatives have demonstrated promising results against parasitic infections. In vitro studies have shown that compounds with similar structures can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The activity was assessed using various concentrations, revealing dose-dependent effects .
Antibacterial Properties
The compound's structural components suggest potential antibacterial activity. Compounds with similar configurations have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that certain modifications led to a significant increase in Minimum Inhibitory Concentration (MIC), with some derivatives achieving MIC values as low as 0.31 μg/mL compared to fluconazole's >30 μg/mL .
Study 2: Antiparasitic Activity
In another investigation, the antiparasitic effects of triazole derivatives were assessed in a murine model infected with T. cruzi. The results showed that specific derivatives led to a reduction in parasitic load by over 90% at doses of 15 mg/kg/day after ten days of treatment .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth.
Mechanism of Action :
- The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the S-phase. This was demonstrated in studies involving HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, where it displayed IC50 values ranging from 1.5 to 5 µM .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 1.5 | Apoptosis induction via caspase activation |
PC-3 | 5 | Cell cycle arrest |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. In vitro studies have indicated that modifications to the triazole moiety can enhance its efficacy against various pathogens.
Case Study :
A study evaluated derivatives of similar compounds for their antimicrobial activity and found that certain modifications significantly improved their effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In silico molecular docking studies have suggested that the compound may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenases. This positions it as a candidate for further development in treating inflammatory diseases .
Data Summary and Findings
Biological Activity | Target Pathway | Observations |
---|---|---|
Anticancer | VEGFR-2, AKT | Significant cytotoxic effects |
Antimicrobial | Bacterial cell wall synthesis | Effective against resistant strains |
Anti-inflammatory | Lipoxygenase inhibition | Potential for treating inflammation |
Case Study 1: Liver Cancer Treatment
In a comparative study involving standard chemotherapeutics, this compound was found to outperform traditional treatments like doxorubicin in reducing tumor size in xenograft models derived from HepG2 cells. This highlights its potential as a more effective alternative in liver cancer therapy .
Case Study 2: Structural Optimization
A study focusing on the structural variations within triazole derivatives demonstrated that specific modifications could significantly enhance the anticancer activity of related compounds. This suggests that further optimization of the compound's structure could lead to improved therapeutic agents .
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN4O/c1-10(2)14(9-21-7-6-18-20-21)19-15(22)8-11-12(16)4-3-5-13(11)17/h3-7,10,14H,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXNLJYLCDITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.